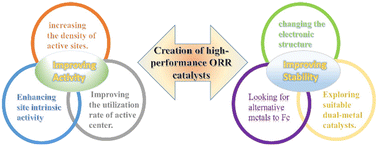Non-noble metals as activity sites for ORR catalysts in proton exchange membrane fuel cells (PEMFCs)
Industrial Chemistry & Materials Pub Date: 2023-04-20 DOI: 10.1039/D3IM00002H
Abstract
Proton exchange membrane fuel cells (PEMFCs) have great potential to become the next generation green energy technique, but their application is limited by the slow kinetics of the cathode oxygen reduction reaction (ORR) in acidic medium. Meanwhile, the high price of Pt-based catalysts, which are now widely used commercially, has raised the cost of PEMFCs. Therefore, non-noble metal ORR catalysts as alternatives to Pt-based group metals (PGM) have attracted much attention. However, there is still a big gap between the performance of non-noble metal catalysts and commercial Pt/C catalysts in acidic environment. Recently, it has been realized that the performance of catalysts is closely related to the structure of catalytically active sites. Inspired by this, in this review, we firstly introduced the development and breakthrough of non-noble metals as activity sites. We then briefly summarized their catalytic mechanisms, and put forward some suggestions on how to improve the activity and stability of non-noble metal ORR catalysts.
Keywords: ORR; Non-noble metal single atom catalysts; Active site; Fuel cell.


Recommended Literature
- [1] A diastereoselective route to 2,5-diaryl-3,4-disubstituted tetrahydrofuran lignans: protection free synthesis of (+)-galbelgin and (+)-galbacin†
- [2] Combining prior knowledge with input selection algorithms for quantitative analysis using neural networks in laser induced breakdown spectroscopy†
- [3] Ultrafast laser-probing spectroscopy for studying molecular structure of protein aggregates†
- [4] Pressure-induced shape-shifting of helical bacteria†
- [5] The structure of bis-(toluene-p-sulphinato)copper(II) tetrahydrate
- [6] A finite-size scaling study of wedge filling transitions in the 3D Ising model
- [7] Evaluation of digestion procedures for the determination of selenium in soil comparing vapour generation and graphite furnace atomic absorption spectrometry with Zeeman-effect background correction
- [8] DFT exploration of structural and magnetic properties of [n]annulene ring carbomers
- [9] Rhenium complexes of tris(pyrazolyl)methanes and sulfonate derivative
- [10] Synthesis of soluble cellulose tosylates in an eco-friendly medium†









